REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:16]([Cl:17])=[C:15]2[C:10]([CH2:11][CH2:12][NH:13][C:14]2=[O:18])=[CH:9][CH:8]=1)(=O)=O.[CH3:21][N:22]1[C:26](B2OC(C)(C)C(C)(C)O2)=[CH:25][CH:24]=[N:23]1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:17][C:16]1[C:7]([C:26]2[N:22]([CH3:21])[N:23]=[CH:24][CH:25]=2)=[CH:8][CH:9]=[C:10]2[C:15]=1[C:14](=[O:18])[NH:13][CH2:12][CH2:11]2 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC=C2CCNC(C2=C1Cl)=O)(F)F
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
289 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
74.3 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a sealed tube at 80° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was degassed with N2
|
Type
|
CUSTOM
|
Details
|
purified by preparative chromatography
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC=C2CCNC(C12)=O)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |